Pentapiperium methylsulfate

Description

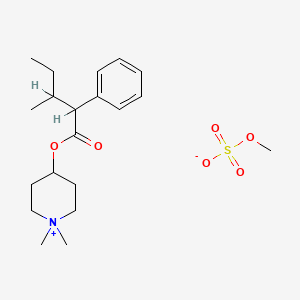

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 3-methyl-2-phenylpentanoate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGURFDXYQNOJCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998133 | |

| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-80-3 | |

| Record name | Piperidinium, 1,1-dimethyl-4-[(3-methyl-1-oxo-2-phenylpentyl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentapiperium methylsulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-4-[(3-methyl-2-phenylpentanoyl)oxy]piperidin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapiperium metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPIPERIUM METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B7PF4062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Analog Design

Established Synthetic Pathways for Pentapiperium (B1205649) Methylsulfate (B1228091)

The synthesis of Pentapiperium methylsulfate is rooted in fundamental organic reactions, primarily involving esterification and quaternization. The established pathway relies on the assembly of two key structural fragments followed by the introduction of the permanent positive charge on the nitrogen atom. theswissbay.ch

The synthesis of this compound proceeds through a multi-step sequence. theswissbay.ch The core of the synthesis involves the formation of an ester bond followed by a quaternization reaction.

The key steps are:

Preparation of the Acid Chloride : The synthesis begins with α-phenyl-α-piperidinoacetic acid. This starting material is converted into its more reactive acid chloride derivative, typically using a reagent like thionyl chloride (SOCl₂). This step is crucial for activating the carboxylic acid for the subsequent esterification.

Esterification : The resulting acid chloride is reacted with N-methyl-4-piperidinol. In this step, the hydroxyl group of the N-methyl-4-piperidinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an ester linkage. This reaction forms the core intermediate, the tertiary amine ester.

Quaternization : The final step is the quaternization of the tertiary nitrogen atom on the piperidinol ring of the intermediate ester. This is achieved by reacting the ester with dimethyl sulfate (B86663). The nitrogen atom attacks one of the methyl groups of dimethyl sulfate in an Sₙ2 reaction, resulting in the formation of the quaternary ammonium (B1175870) salt, this compound, with methylsulfate as the counter-ion. theswissbay.ch

An overview of the intermediates in this pathway is presented below.

| Step | Reactant 1 | Reactant 2 | Intermediate Compound |

| 1 | α-Phenyl-α-piperidinoacetic acid | Thionyl chloride | α-Phenyl-α-piperidinoacetyl chloride |

| 2 | α-Phenyl-α-piperidinoacetyl chloride | N-methyl-4-piperidinol | N-methyl-4-piperidyl α-phenyl-α-piperidinoacetate |

| 3 | N-methyl-4-piperidyl α-phenyl-α-piperidinoacetate | Dimethyl sulfate | This compound |

The reproducibility of any multi-step synthesis, including that of this compound, is critical for ensuring consistent product yield and purity, particularly in a pharmaceutical context. pharmaceutical-technology.comtandfonline.com While specific studies on the reproducibility of this exact synthesis are not prominent in the literature, general principles of chemical synthesis standardization are highly applicable. frontiersin.org

Key factors influencing reproducibility include:

Purity of Reagents and Starting Materials : The presence of impurities in the initial α-phenyl-α-piperidinoacetic acid, N-methyl-4-piperidinol, or the quaternizing agent can lead to side reactions and affect the purity of the final product.

Control of Reaction Conditions : Parameters such as temperature, reaction time, solvent, and stoichiometry must be precisely controlled for each step. For instance, the esterification step may require anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The quaternization reaction temperature can influence the rate and selectivity of the alkylation. researchgate.net

Purification of Intermediates : Effective purification of the intermediate ester before quaternization is essential to remove unreacted starting materials and byproducts, which could complicate the final purification step.

Documentation : Detailed and transparent documentation of all procedures is fundamental for reproducible research, allowing other researchers to replicate the synthesis reliably. wikipedia.org

Failure to standardize these parameters can lead to variations in yield and the formation of impurities, creating challenges in achieving the desired quality for the active compound. researchgate.net

Exploration of Novel Synthetic Methodologies

While the established synthesis for this compound is functional, modern synthetic chemistry offers novel methodologies that could potentially streamline the process, improve yields, or offer more environmentally benign routes. The development of new synthetic methods for quaternary ammonium salts is an active area of research. thieme-connect.com

Potential novel approaches could include:

One-Pot Syntheses : A one-pot reaction combining the esterification and quaternization steps could improve efficiency and reduce waste. Novel one-pot methods for synthesizing various quaternary ammonium halides have been developed, which could be adapted. psu.edu

Alternative Quaternizing Agents : While dimethyl sulfate is effective, concerns about its toxicity drive research into alternative alkylating agents. The use of dimethyl carbonate, for example, has been explored as a greener methylating agent for tertiary amines. researchgate.net Quaternary ammonium salts themselves can also be used as alternative reagents in alkylation reactions, offering reduced hazards. nih.gov

Catalytic Approaches : The use of catalysts for the esterification step, rather than converting the carboxylic acid to a reactive chloride, could offer a milder and more atom-economical approach.

Photoredox Catalysis : Recent advances have demonstrated the use of photoredox catalysis for the synthesis of complex quaternary ammonium salts, enabling the formation of previously inaccessible structures. thieme-connect.com

These exploratory strategies, while not yet documented specifically for this compound, represent the forefront of synthetic methodology and could provide new avenues for its production and the creation of its analogues. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. The structure of this compound, with its ester linkage and distinct hydrophobic and cationic regions, offers multiple sites for modification.

Structural modifications to the this compound scaffold can be explored to modulate its chemical and physical properties. As a quaternary ammonium anticholinergic, its structure-activity relationship can be systematically probed. acs.orgnih.gov The addition of a quaternary ammonium group is a known strategy to enhance water solubility and biological activity. mdpi.com

Key strategies for modification include:

Modification of the Quaternary Head : The N,N-dimethyl groups on the piperidinium (B107235) nitrogen can be replaced with other alkyl groups (e.g., diethyl, dipropyl) to alter steric bulk and lipophilicity. The nature of the counter-ion (methylsulfate) can also be varied to affect solubility and solid-state properties. researchgate.net

Alteration of the Ester Moiety : The ester group is often susceptible to hydrolysis. Replacing it with a more stable linkage, such as an amide or an ether, could be explored.

Modification of the Acid-Derived Fragment : The phenyl and piperidino groups attached to the α-carbon offer significant scope for modification. Substituents could be introduced onto the phenyl ring, or the phenyl ring could be replaced with other aryl or heteroaryl systems. The piperidine (B6355638) ring could be substituted or replaced with other nitrogen-containing heterocycles like pyrrolidine (B122466) or morpholine.

Modification of the Alcohol-Derived Fragment : The N-methyl-4-piperidinol linker can be altered. The length of the alkyl chain connecting the nitrogen and the ester oxygen could be varied, or the piperidine ring could be opened or substituted.

These potential modifications are summarized in the table below.

| Structural Unit | Potential Modifications |

| Quaternary Ammonium Group | Vary N-alkyl substituents (e.g., ethyl, propyl); change counter-ion (e.g., halide, tosylate) |

| Ester Linkage | Replace with amide, ether, or reverse ester |

| α-Phenyl Group | Introduce substituents (e.g., F, Cl, OMe) on the ring; replace with naphthyl, thienyl, etc. |

| α-Piperidino Group | Replace with pyrrolidino, morpholino, or other N-heterocycles |

| N-methyl-4-piperidinol Linker | Vary N-alkyl group; change ring size; use an acyclic amino alcohol linker |

The structure of this compound contains a chiral center at the α-carbon of the acetic acid portion (the carbon atom bonded to the phenyl group, the piperidino group, the carbonyl group, and a hydrogen atom). The established synthesis likely produces a racemic mixture (an equal mixture of both enantiomers).

In modern drug design, controlling stereochemistry is paramount, as different enantiomers of a chiral molecule can exhibit significantly different biological activities and metabolic profiles. Therefore, a key consideration in the synthesis of analogues is the stereoselective preparation of single enantiomers. acs.org

Approaches to achieve this include:

Chiral Resolution : Separating the enantiomers from the racemic mixture of a key intermediate, such as α-phenyl-α-piperidinoacetic acid, or the final product.

Asymmetric Synthesis : Designing a synthetic route that selectively produces one enantiomer over the other. This can be achieved using:

Chiral Auxiliaries : Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal. mdpi.com

Chiral Catalysts : Using a chiral catalyst, such as a chiral phase-transfer catalyst, to control the stereochemistry of a reaction. Chiral quaternary ammonium salts themselves are often used as phase-transfer catalysts for the stereoselective synthesis of α-amino acids and other chiral compounds. mdpi.comacs.orgbeilstein-journals.org

Developing a stereoselective synthesis for this compound or its analogues would be a significant advancement, allowing for a more precise investigation of its structure-activity relationship.

Advanced Pharmacological Investigations

In Vitro Pharmacological Characterization

Receptor Binding Studies and Selectivity Profiling (e.g., Muscarinic Receptor Subtypes)

Pentapiperium (B1205649) methylsulfate (B1228091) is recognized as a muscarinic receptor antagonist. googleapis.comwikipedia.org Muscarinic receptors, a type of acetylcholine (B1216132) receptor, are crucial in the parasympathetic nervous system, often summarized as the "rest-and-digest" system. wikipedia.org These receptors are G protein-coupled receptors (GPCRs) and are classified into five subtypes, M1 through M5. sigmaaldrich.com

The selectivity of muscarinic antagonists is a key determinant of their therapeutic application and potential side effects. For example, antagonists with high selectivity for M3 receptors are utilized for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. wikipedia.org In contrast, less selective agents may affect a broader range of muscarinic receptor-mediated functions.

Table 1: General Classification of Muscarinic Receptor Subtypes and Their Primary Signaling Mechanisms

| Receptor Subtype | Primary G-protein Coupling | Primary Signaling Pathway | General Function |

| M1 | Gq/11 | Phospholipase C activation, leading to increased intracellular calcium. sigmaaldrich.com | Slow neuronal excitability in the central nervous system. sigmaaldrich.com |

| M2 | Gi | Inhibition of adenylyl cyclase, leading to decreased cAMP; activation of G protein-coupled potassium channels. sigmaaldrich.com | Inhibition of neurotransmitter release, slowing of heart rate. sigmaaldrich.com |

| M3 | Gq/11 | Phospholipase C activation, leading to increased intracellular calcium. sigmaaldrich.com | Smooth muscle contraction, gland secretion. sigmaaldrich.com |

| M4 | Gi | Inhibition of adenylyl cyclase, leading to decreased cAMP. sigmaaldrich.com | Inhibition of neurotransmitter release in the central nervous system. sigmaaldrich.com |

| M5 | Gq/11 | Phospholipase C activation, leading to increased intracellular calcium. sigmaaldrich.com | Limited distribution in the brain, function not fully elucidated. sigmaaldrich.com |

Cellular Signaling Pathway Modulation (e.g., Calcium Ion Homeostasis, Acetylcholine Activity)

As a muscarinic receptor antagonist, pentapiperium methylsulfate's primary mechanism of action involves the modulation of cellular signaling pathways normally activated by acetylcholine. Acetylcholine is a neurotransmitter that plays a vital role in both the central and peripheral nervous systems. nih.gov By blocking muscarinic receptors, this compound inhibits the downstream effects of acetylcholine. wikipedia.org

One of the key signaling pathways affected is calcium ion homeostasis. The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins. sigmaaldrich.com Activation of these receptors by acetylcholine leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. sigmaaldrich.com This increase in intracellular calcium is a critical signal for a variety of cellular responses, including muscle contraction and glandular secretion. frontiersin.org By antagonizing these receptors, this compound would be expected to prevent this acetylcholine-induced increase in intracellular calcium.

The M2 and M4 receptor subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. sigmaaldrich.com These receptors can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization and reduced excitability of cells. sigmaaldrich.com By blocking these receptors, this compound would counteract the inhibitory effects of acetylcholine on adenylyl cyclase and potassium channel activation.

The modulation of these signaling pathways is fundamental to the pharmacological effects of muscarinic antagonists. The specific cellular response to this compound will depend on the cell type and the specific muscarinic receptor subtypes that are expressed.

Table 2: Overview of Acetylcholine-Mediated Signaling and its Modulation by a Muscarinic Antagonist

| Receptor Subtype | Acetylcholine-Mediated Event | Expected Effect of this compound |

| M1, M3, M5 | Activation of Phospholipase C -> Increased IP3 and DAG -> Release of intracellular Ca2+. sigmaaldrich.com | Inhibition of Phospholipase C activation -> Prevention of intracellular Ca2+ release. |

| M2, M4 | Inhibition of Adenylyl Cyclase -> Decreased cAMP levels. sigmaaldrich.com | Disinhibition of Adenylyl Cyclase -> Restoration of cAMP levels. |

| M2, M4 | Activation of G-protein coupled K+ channels -> Hyperpolarization. sigmaaldrich.com | Prevention of K+ channel activation -> Prevention of hyperpolarization. |

Functional Assays on Isolated Tissues and Cell Lines

Functional assays on isolated tissues and cell lines are crucial for characterizing the pharmacological activity of a compound. merckmillipore.com These assays allow for the investigation of a drug's effect on a specific biological process in a controlled environment. For a muscarinic antagonist like this compound, these assays would typically involve measuring its ability to inhibit the contractile responses of smooth muscle tissues to muscarinic agonists.

For example, isolated strips of guinea pig ileum or rat bladder are commonly used preparations as they contain a high density of muscarinic receptors and exhibit robust contractile responses to acetylcholine and other muscarinic agonists. sav.sk In such an assay, the tissue is suspended in an organ bath containing a physiological salt solution, and its contractions are recorded. The addition of a muscarinic agonist will cause the muscle to contract. The potency of an antagonist like this compound can be determined by its ability to shift the concentration-response curve of the agonist to the right, indicating competitive antagonism.

Cell lines that endogenously or recombinantly express specific muscarinic receptor subtypes are also valuable tools. nih.gov These cell-based assays can be used to determine the subtype selectivity of an antagonist with high precision. For instance, Chinese Hamster Ovary (CHO) cells are often used to express a single muscarinic receptor subtype. frontiersin.org By measuring the antagonist's ability to inhibit agonist-induced changes in second messengers like intracellular calcium or cAMP in these cells, a detailed profile of its activity at each receptor subtype can be established.

Preclinical Pharmacodynamic Research

In Vivo Models for Gastrointestinal Secretion Modulation Research

The gastrointestinal tract is a major target for muscarinic modulation, with acetylcholine playing a key role in regulating gastric acid secretion. frontiersin.org In vivo models are essential for understanding how a compound like this compound affects these processes in a whole organism.

Rodent models, such as rats, are commonly used to study gastric acid secretion. frontiersin.org In these models, various methods can be employed to stimulate gastric acid secretion, including the administration of muscarinic agonists or the use of techniques that increase vagal nerve activity. The effect of a muscarinic antagonist on this stimulated secretion can then be quantified. For instance, in anesthetized rats, the stomach can be perfused, and the acid output measured by titration. nih.gov The administration of this compound would be expected to reduce gastric acid secretion in these models by blocking the muscarinic receptors on parietal cells and other cells involved in the secretory process. nih.gov

The role of specific receptor subtypes in mediating these effects can also be investigated using selective agonists and antagonists. Furthermore, the development of genetically modified animal models, such as knockout mice lacking specific muscarinic receptor subtypes, has provided powerful tools for dissecting the contribution of each subtype to gastrointestinal function.

Table 3: Examples of In Vivo Models for Studying Gastrointestinal Secretion

| Animal Model | Method of Stimulation | Measured Parameter | Expected Effect of this compound |

| Rat | Intravenous infusion of a muscarinic agonist (e.g., carbachol) | Gastric acid output | Reduction in acid output |

| Mouse | Electrical stimulation of the vagus nerve | Gastric acid secretion | Inhibition of stimulated secretion |

| Dog | Gastric fistula model with histamine (B1213489) stimulation | Volume and acidity of gastric juice | Reduction in the vagal component of secretion |

Assessment of Smooth Muscle Relaxation in Research Models

The ability of muscarinic antagonists to induce smooth muscle relaxation is a key aspect of their pharmacology. sav.sk This effect is particularly relevant in organs such as the bladder, bronchi, and gastrointestinal tract, where smooth muscle tone is regulated by the parasympathetic nervous system.

In vivo research models are used to assess the effects of compounds on smooth muscle tone in a physiological context. For example, in anesthetized animals, bladder pressure can be monitored to assess the effects of a drug on bladder contractility. The administration of a muscarinic antagonist would be expected to reduce bladder pressure and inhibit spontaneous or agonist-induced contractions.

Similarly, airway resistance can be measured in animal models of bronchoconstriction. wikipedia.org In these models, bronchoconstriction is induced by a muscarinic agonist or by vagal nerve stimulation. The ability of an antagonist like this compound to prevent or reverse this bronchoconstriction would be a measure of its smooth muscle relaxant properties in the airways. Progressive muscle relaxation techniques have also been studied as non-pharmacological interventions to induce relaxation. mdpi.comnih.gov

The kinetic analysis of smooth muscle relaxation can provide further insights into the mechanism of action of a drug. sav.sk This involves analyzing the rate of relaxation following a contraction and can help to differentiate between compounds that act through different cellular mechanisms.

Unraveling the Molecular Interactions of this compound

This compound, a synthetic quaternary ammonium (B1175870) anticholinergic agent, has been utilized in the management of conditions such as peptic ulcers. ncats.io Its therapeutic effects are predicated on its interaction with specific molecular targets within the body. This article delves into the research methodologies employed to identify and validate the molecular targets of compounds like this compound, focusing on the scientific processes that underpin our understanding of its pharmacological action.

Molecular Target Identification and Validation Research

The cornerstone of understanding a drug's mechanism of action lies in the precise identification and subsequent validation of its molecular targets. For anticholinergic agents such as pentapiperium (B1205649) methylsulfate (B1228091), the primary targets are the muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. nih.govnih.govnih.gov The following sections detail the sophisticated research techniques used to elucidate these interactions.

A variety of advanced methodologies are employed to discover and characterize the molecular targets of pharmaceutical compounds. These techniques range from broad, unbiased screening approaches to highly specific methods focused on known receptor families.

Chemical proteomics has emerged as a powerful strategy for the non-selective identification of a small molecule's binding partners within a complex biological sample. mdpi.com This approach can be broadly categorized into probe-based and probe-free methods. In a typical probe-based workflow for a compound like pentapiperium methylsulfate, a chemical probe would be synthesized by attaching a reactive group and a reporter tag to the parent molecule. This probe is then introduced into a cellular lysate or living cells, where it covalently binds to its target proteins. The reporter tag is then used to isolate the probe-protein complexes for identification by mass spectrometry.

Another prominent technique in quantitative proteomics is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). mdpi.com This method involves growing cells in media containing either normal or heavy isotope-labeled amino acids. The proteomes are then treated with the compound of interest or a control, and the relative abundance of proteins that interact with the compound can be precisely quantified by mass spectrometry, revealing potential targets. mdpi.com

| Methodology | Principle | Application for this compound |

|---|---|---|

| Affinity-Based Probes | A modified version of the drug with a reactive group and a reporter tag is used to capture binding partners. | Identification of muscarinic receptor subtypes and potential off-target interactions in various tissues. |

| SILAC | Metabolic labeling with heavy isotopes to quantify protein abundance changes upon drug treatment. | Quantifying the engagement of this compound with its targets in a cellular context. |

Affinity-based probes are instrumental in the study of receptor-ligand interactions, particularly for muscarinic receptors. Photoaffinity labeling, a specific type of affinity-based probing, has been successfully used to characterize these receptors. ndl.gov.innih.govpnas.orgpnas.org This technique utilizes a photolabile antagonist that binds reversibly to the receptor in the dark. Upon exposure to UV light, a highly reactive nitrene is generated, leading to the formation of a covalent bond with the receptor. nih.gov

For instance, radiolabeled photoaffinity probes such as azido-[3H]4NMPB have been used to covalently label muscarinic receptors in the rat cerebral cortex. ndl.gov.innih.gov Subsequent analysis by SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis) can reveal the molecular weight of the receptor or receptor complexes. pnas.org Such studies have been crucial in determining the subunit structure of muscarinic receptors, suggesting they can exist as monomers, dimers, and even tetramers. pnas.org This information is vital for understanding the complex pharmacology of muscarinic antagonists like this compound.

Once a potential target is identified, the next step is to characterize the interaction between the ligand (this compound) and the receptor. This involves determining the binding affinity and selectivity of the compound for different receptor subtypes.

Radioligand binding assays are a common method to determine the affinity of a drug for its receptor. nih.gov These experiments involve incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to the receptor. The unlabeled drug of interest is then added at increasing concentrations to compete with the radiolabeled ligand for binding. The concentration of the drug that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Given that this compound is an anticholinergic agent, its binding affinity would be tested against all five muscarinic receptor subtypes (M1-M5) to create a selectivity profile. nih.gov High selectivity for a particular subtype is often a desirable trait in drug development to minimize off-target effects. pnas.org

| Receptor Subtype | Hypothetical Ki (nM) |

|---|---|

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Identifying a binding interaction is not sufficient; the functional consequence of this binding must also be validated. For a receptor antagonist like this compound, functional assays are designed to measure its ability to block the action of a receptor agonist.

In vitro isolated tissue functional assays are a cornerstone of muscarinic receptor pharmacology. nih.govresearchgate.net These assays use tissues that endogenously express specific muscarinic receptor subtypes. For example, the rabbit vas deferens is a model for M1 receptor function, guinea-pig atria for M2, and guinea-pig ileum for M3. nih.gov In these preparations, the ability of this compound to inhibit the contractile (or other physiological) response induced by a muscarinic agonist like carbachol (B1668302) would be quantified. This provides a measure of the antagonist's potency (often expressed as a pA2 value), which reflects its affinity and ability to block the functional response of the receptor. nih.gov

Cell-based functional assays using recombinant cell lines that express a single muscarinic receptor subtype are also widely used. innoprot.com These assays can measure downstream signaling events, such as changes in intracellular calcium concentration, upon receptor activation and its blockade by an antagonist. innoprot.com This approach allows for a clean assessment of a compound's activity at a specific human receptor subtype without the complexities of native tissue preparations.

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Pharmacological Activity

The anticholinergic activity of Pentapiperium (B1205649) methylsulfate (B1228091) is largely dictated by specific moieties within its chemical architecture. As a quaternary ammonium (B1175870) compound, its structure shares common features with other muscarinic antagonists, which are essential for its binding to the cholinergic receptor. nih.govdrugbank.com

Key structural components contributing to its pharmacological profile include:

Quaternary Ammonium Head: The positively charged nitrogen atom within the piperidinium (B107235) ring is a critical feature. This cationic head mimics the quaternary ammonium group of the endogenous neurotransmitter acetylcholine (B1216132), enabling it to bind to the anionic site of the muscarinic receptor. nih.gov This electrostatic interaction is a primary determinant of the molecule's affinity for its target.

Ester Functional Group: The ester linkage in Pentapiperium methylsulfate is a common feature in many anticholinergic drugs. This group is believed to be involved in hydrogen bonding with the receptor, further stabilizing the drug-receptor complex.

Bulky Acyl Group: The 3-methyl-2-phenylpentanoyl group is a large, lipophilic moiety. The size and hydrophobicity of this group are thought to contribute to the antagonistic properties of the molecule by occupying a larger portion of the receptor's binding pocket than acetylcholine, thereby preventing the binding of the natural ligand and receptor activation. The presence of bulky groups is a common strategy in the design of receptor antagonists.

Piperidine (B6355638) Ring: This heterocyclic ring serves as a scaffold, holding the other functional groups in the correct spatial orientation for optimal interaction with the muscarinic receptor.

| Structural Feature | Contribution to Pharmacological Activity |

|---|---|

| Quaternary Ammonium Head | Essential for binding to the anionic site of the muscarinic receptor through electrostatic interactions. |

| Ester Functional Group | Participates in hydrogen bonding within the receptor's binding pocket, enhancing affinity. |

| Bulky Acyl Group (3-methyl-2-phenylpentanoyl) | Contributes to antagonistic activity by sterically hindering the binding of acetylcholine. The lipophilicity of this group may also enhance binding affinity. |

| Piperidine Ring | Provides the structural framework and appropriate conformation for receptor interaction. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. For quaternary ammonium anticholinergics like this compound, QSAR models can predict the pharmacological potency based on various molecular descriptors. nih.gov

While specific QSAR studies exclusively focused on this compound are not widely published, general QSAR models for anticholinergic agents highlight the importance of several physicochemical parameters:

Molecular Volume and Size: Studies on related compounds have shown a correlation between molecular size and antagonistic activity. There is often an optimal size for receptor binding; molecules that are too large or too small may exhibit reduced affinity. nih.gov

Lipophilicity (LogP): The hydrophobicity of the molecule, particularly of the bulky side chains, can influence its ability to interact with hydrophobic pockets within the receptor binding site.

Electronic Properties: Descriptors such as partial atomic charges and dipole moments can be used to quantify the electrostatic interactions between the drug and the receptor.

A hypothetical QSAR study on a series of this compound analogs might involve synthesizing compounds with variations in the acyl group and correlating their binding affinities with the aforementioned descriptors. The resulting mathematical model could then be used to predict the activity of novel, unsynthesized analogs.

| Descriptor Class | Specific Examples | Relevance to Pharmacological Activity |

|---|---|---|

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences interactions with nonpolar regions of the binding site and can affect pharmacokinetic properties. |

| Electronic | Partial Atomic Charges, Dipole Moment | Quantifies electrostatic interactions, such as those involving the quaternary ammonium head. |

| Topological | Wiener Index, Kier Shape Indices | Relates molecular shape and flexibility to receptor complementarity. |

Computational Approaches in Molecular Design and Docking Studies

Molecular modeling and docking simulations are powerful tools for visualizing and predicting the binding of a ligand, such as this compound, to its receptor at an atomic level. These computational methods are instrumental in understanding the specific interactions that govern pharmacological activity. researchgate.netnih.gov

The process typically involves:

Homology Modeling: In the absence of a crystal structure for the specific muscarinic receptor subtype of interest, a 3D model of the receptor can be built based on the known structures of related proteins, such as bovine rhodopsin. nih.gov

Ligand Preparation: A 3D model of this compound is generated and its conformational flexibility is determined.

Molecular Docking: The ligand is computationally "docked" into the binding site of the receptor model. Docking algorithms explore various possible binding poses and score them based on their predicted binding affinity. nih.gov

Binding Pose Analysis: The predicted binding mode of this compound can reveal key interactions, such as:

The precise location of the quaternary ammonium group in the anionic pocket.

Hydrogen bonds between the ester group and specific amino acid residues (e.g., asparagine, threonine) in the binding site. nih.gov

Van der Waals and hydrophobic interactions between the bulky acyl group and nonpolar residues.

These simulations can provide valuable insights into the molecular basis of the drug's mechanism of action and can guide the design of new analogs with improved affinity or selectivity.

Impact of Structural Modifications on Target Selectivity

This compound acts as an antagonist at muscarinic acetylcholine receptors. There are five known subtypes of muscarinic receptors (M1-M5), which are distributed in various tissues. The therapeutic utility of an anticholinergic agent can be enhanced if it selectively targets a specific receptor subtype, thereby minimizing side effects.

Structural modifications to the this compound molecule can significantly impact its selectivity for different muscarinic receptor subtypes. While specific studies on this compound analogs are limited, general principles of muscarinic receptor pharmacology can be applied:

Modifications to the Acyl Group: Altering the size, shape, and substitution pattern of the 3-methyl-2-phenylpentanoyl group can influence selectivity. The binding pockets of the different muscarinic receptor subtypes have subtle differences in their amino acid composition, and even minor changes to the ligand can exploit these differences to achieve selectivity.

Changes to the Piperidine Ring: Modifications to the piperidine scaffold, such as the introduction of additional substituents, could alter the conformational preferences of the molecule, potentially favoring binding to one receptor subtype over others.

Ester Group Replacement: Replacing the ester linkage with other functional groups (e.g., an ether or an amide) would change the hydrogen bonding capabilities of the molecule and could impact both affinity and selectivity.

The overarching goal of such modifications would be to design a compound that retains high affinity for the desired muscarinic receptor subtype while having significantly lower affinity for others, leading to a more targeted therapeutic effect.

| Type of Modification | Potential Impact on Selectivity | Rationale |

|---|---|---|

| Increasing the bulk of the acyl group | May increase selectivity for receptor subtypes with larger binding pockets. | Steric hindrance may prevent binding to subtypes with smaller binding sites. |

| Introducing polar substituents on the phenyl ring | Could enhance selectivity by forming specific hydrogen bonds with polar residues that are unique to certain receptor subtypes. | Exploitation of differences in the polarity of the binding pockets among receptor subtypes. |

| Altering the stereochemistry of chiral centers | May lead to significant differences in affinity for different receptor subtypes. | Receptor binding is often highly stereospecific. |

Q & A

Q. What is the pharmacological mechanism of pentapiperium methylsulfate in gastrointestinal disorders, and how can researchers validate its anticholinergic activity experimentally?

this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting gastric acid secretion and smooth muscle contraction. To validate its anticholinergic activity, researchers can:

- Use in vitro assays (e.g., isolated guinea pig ileum or rat stomach preparations) to measure dose-dependent inhibition of acetylcholine-induced contractions .

- Employ radioligand binding studies with tritiated atropine to quantify receptor affinity .

- Compare results with reference standards (e.g., pirenzepine) to ensure methodological accuracy .

Q. What analytical methods are recommended for assessing the purity and stability of this compound in research-grade formulations?

Key methodologies include:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection at 210–220 nm for quantification. Validate methods per ICH guidelines (e.g., linearity, recovery, precision) .

- Mass Spectrometry (LC-MS): Confirm molecular integrity and detect degradation products (e.g., methylsulfate hydrolysis byproducts) .

- X-ray Diffraction (XRD): Analyze crystallographic data to verify structural consistency (e.g., monoclinic vs. triclinic systems in related methylsulfate compounds) .

Q. How should researchers design dose-response studies for this compound in preclinical models of peptic ulcer disease?

- Model Selection: Use acetic acid-induced gastric ulcers in rats or histamine-stimulated acid secretion in dogs .

- Dosing Regimens: Administer intravenously (0.1–1 mg/kg) or orally (1–5 mg/kg) with controls (e.g., omeprazole).

- Endpoint Metrics: Measure pH changes via gastric lavage or ulcer index scoring .

- Statistical Power: Ensure n ≥ 6 per group to detect ≥30% efficacy with p < 0.05 .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

- Reaction Conditions: Optimize quaternization of the tertiary amine precursor with methyl sulfate under anhydrous conditions (40–60°C, 6–12 hours) .

- Purification: Recrystallize from ethanol/water mixtures to achieve ≥95% purity. Monitor residual solvents via gas chromatography .

- Quality Control: Perform elemental analysis (C, H, N, S) and compare with theoretical values (e.g., C₂₀H₃₄N₂O₆S) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound during preclinical studies?

- Root-Cause Analysis: Test for variations in salt content (e.g., sulfate vs. chloride counterions) via ion chromatography .

- Stability Studies: Accelerate degradation under heat/humidity (40°C/75% RH) to identify instability hotspots (e.g., hygroscopicity) .

- Standardization: Request additional QC metrics (e.g., peptide-content analogies for small molecules) to align batches for sensitive assays .

Q. What strategies resolve contradictions in reported efficacy data between in vitro and in vivo studies of this compound?

- Pharmacokinetic Profiling: Measure bioavailability and tissue distribution (e.g., plasma half-life, hepatic metabolism) to explain efficacy gaps .

- Species-Specific Differences: Compare receptor subtype expression (e.g., M3 vs. M1 in rodents vs. humans) using qPCR or immunohistochemistry .

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., dosing schedules, ulcer models) .

Q. How can researchers optimize experimental designs to evaluate this compound’s selectivity for gastrointestinal vs. systemic muscarinic receptors?

- Tissue-Specific Assays: Compare receptor binding in gastric mucosa vs. cardiac/bladder tissues .

- Functional Selectivity: Use organ bath setups to measure spasmolytic effects on intestinal vs. bronchial smooth muscle .

- Computational Modeling: Perform molecular docking studies to predict affinity for M3 receptor subtypes over M2 .

Q. What methodologies validate the reproducibility of this compound’s anticholinergic effects across independent laboratories?

- Blinded Interlaboratory Studies: Distribute standardized batches to multiple labs for parallel testing (e.g., EC50 comparisons in ileum contraction assays) .

- Data Sharing Platforms: Upload raw datasets (e.g., HPLC chromatograms, dose-response curves) to repositories like Zenodo for transparency .

- Statistical Harmonization: Use mixed-effects models to account for lab-specific variability in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.